Oct-2-ynal

Beschreibung

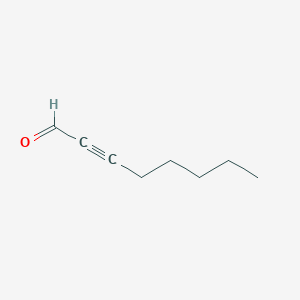

Structure

3D Structure

Eigenschaften

IUPAC Name |

oct-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGWLGPIZCNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171593 | |

| Record name | Oct-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-68-0 | |

| Record name | 2-Octynal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-2-ynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oct-2-ynal: Structure, Properties, and Synthetic Utility

Introduction

Oct-2-ynal is a bifunctional organic molecule that belongs to the class of alkynals, compounds that feature both an aldehyde and an alkyne functional group.[1] The conjugation of the carbon-carbon triple bond with the carbonyl group imparts unique electronic properties and a diverse range of chemical reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

This compound is an eight-carbon aliphatic chain with a terminal aldehyde group and a carbon-carbon triple bond at the C-2 position.[1] This arrangement of functional groups is key to its chemical behavior.

Caption: 2D structure of this compound.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. Experimental data for this specific compound is limited; therefore, some properties are estimated based on closely related structures such as 2-octyne and oct-2-enal.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1846-68-0 | [2] |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~135-145 °C (estimated) | |

| Density | ~0.85 g/mL (estimated) | |

| Solubility | Poorly soluble in water; soluble in common organic solvents. |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques. The key expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aldehydic proton is the most downfield, a characteristic feature of aldehydes.

-

δ 9.0-9.5 ppm (singlet, 1H): Aldehydic proton (-CHO).[3]

-

δ 2.2-2.5 ppm (triplet, 2H): Methylene protons adjacent to the alkyne (C-4).

-

δ 1.2-1.7 ppm (multiplet, 6H): Methylene protons of the alkyl chain (C-5, C-6, C-7).

-

δ 0.8-1.0 ppm (triplet, 3H): Terminal methyl protons (C-8).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon is highly deshielded, appearing significantly downfield.

-

δ 190-200 ppm: Aldehyde carbonyl carbon (C=O).[4]

-

δ 70-90 ppm: Alkynyl carbons (C-2 and C-3).[5]

-

δ 10-40 ppm: Alkyl chain carbons (C-4 to C-8).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound.

-

~2200-2260 cm⁻¹: C≡C triple bond stretch. This peak may be weak due to the internal nature of the alkyne.[6]

-

~1680-1700 cm⁻¹: C=O carbonyl stretch of the conjugated aldehyde.[6]

-

~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde.[7]

-

~2850-2960 cm⁻¹: C-H stretch of the alkyl chain.[7]

Synthesis of this compound

The synthesis of α,β-alkynals like this compound can be achieved through various methods, often involving the oxidation of the corresponding propargylic alcohol or the direct functionalization of a terminal alkyne. A common and reliable approach involves the oxidation of oct-2-yn-1-ol.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Oct-2-yn-1-ol

This protocol describes a representative synthesis of this compound using pyridinium chlorochromate (PCC) as the oxidizing agent.

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alcohol: Oct-2-yn-1-ol (1.0 equivalent), dissolved in a minimal amount of DCM, is added dropwise to the stirring suspension of PCC at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the conjugated alkyne system. This allows for a variety of transformations, making it a versatile synthetic intermediate.

Caption: Key reaction pathways of this compound.

Nucleophilic Addition

Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-conjugate addition), depending on the nature of the nucleophile.[8]

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, preferentially attack the carbonyl carbon to form propargylic alcohols.

-

1,4-Conjugate Addition: Soft nucleophiles, such as organocuprates, thiols, and amines, tend to add to the β-carbon of the alkyne, leading to the formation of β-substituted α,β-unsaturated aldehydes after tautomerization.

Reduction

The aldehyde and alkyne moieties can be selectively reduced.

-

Reduction of the Aldehyde: Sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the corresponding alcohol, oct-2-yn-1-ol.

-

Reduction of the Alkyne: Catalytic hydrogenation with Lindlar's catalyst will reduce the alkyne to a cis-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) will yield the trans-alkene.

-

Complete Reduction: Hydrogenation with a more active catalyst like palladium on carbon (Pd/C) will reduce both the aldehyde and the alkyne to the corresponding saturated alcohol, 1-octanol.

Applications in Research and Drug Development

The alkyne functional group is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[9][10]

-

Scaffold for Heterocycle Synthesis: The bifunctional nature of this compound makes it a useful precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

-

Antifungal Potential: this compound has been noted for its potential biological activity, particularly as an antifungal agent.[1] Its lipophilic alkyl chain and reactive functional groups may allow it to disrupt fungal cell membranes.[1]

-

Click Chemistry: While this compound is not a terminal alkyne, it can be modified to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for the efficient construction of complex molecules.

Analytical and Purification Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile compounds like this compound. It allows for the separation of the compound from impurities and provides a mass spectrum that can confirm its molecular weight and fragmentation pattern. For quantitative analysis, derivatization with reagents like PFBHA can improve sensitivity.[11]

Purification

Purification of this compound is typically achieved by silica gel column chromatography. Due to the relative polarity of the aldehyde, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It may cause an allergic skin reaction and is very toxic to aquatic life.[2] Aldehydes, in general, can be irritants to the respiratory system and skin.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

-

PubMed. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Retrieved from [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. Retrieved from [Link]

-

PubMed Central. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Retrieved from [Link]

-

PubMed Central. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Retrieved from [Link]

-

RPS. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]

-

Reddit. (n.d.). 2-octanone: 13NMR and 1H-NMR number of signals. Retrieved from [Link]

- Google Patents. (n.d.). US6462203B2 - Process for the preparation of dihydrocoumarin by hydrogenating coumarin.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

-

YouTube. (2021). Uses of Alkynes | Medical Science & Chemical Industry | Chapter 12 Hydrocarbons. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Oct-2-en-1-al (FDB004121). Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ScienceDirect. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

ResearchGate. (2025). Total Synthesis of Two Naturally Occurring Bicyclo[3.2.1]octanoid Neolignans. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

University of Southampton. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]

-

ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

-

ACS Publications. (2026). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). 2 - Analyst. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

ACS Publications. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubMed Central. (2024). Bioinspired Two-Phase Synthesis of Gibbosterol A. Retrieved from [Link]

Sources

- 1. Buy this compound | 1846-68-0 [smolecule.com]

- 2. This compound | C8H12O | CID 74610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

- 13. chemicals.co.uk [chemicals.co.uk]

An In-Depth Technical Guide to the Research Applications of Oct-2-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-ynal, a versatile α,β-unsaturated aldehyde, is a molecule of significant interest in contemporary chemical research. Its unique bifunctional nature, possessing both a reactive aldehyde and a terminal alkyne, renders it a valuable building block in a multitude of synthetic transformations. This guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in organic synthesis, medicinal chemistry, and materials science. We will delve into its role as a precursor for complex molecular architectures, its participation in powerful ligation reactions, and its emerging potential as a bioactive agent. This document is intended to serve as a technical resource, offering not only a conceptual understanding but also practical insights into the experimental utilization of this dynamic chemical entity.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C₈H₁₂O, is an aliphatic aldehyde distinguished by a carbon-carbon triple bond at the C2 position.[1] This structural arrangement of a conjugated yn-al system is the cornerstone of its diverse reactivity. The electron-withdrawing nature of the aldehyde group activates the alkyne for nucleophilic attack, while the aldehyde itself is susceptible to a wide array of classical carbonyl chemistries. Furthermore, the terminal alkyne serves as a handle for powerful synthetic methodologies, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This guide will explore the multifaceted research applications of this compound, moving from its fundamental role as a synthetic building block to its more specialized applications in the development of novel materials and potential therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is paramount for its effective use in a research setting. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Octynal, Amylpropiolaldehyd |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 1846-68-0 |

| Appearance | Colorless to pale yellow liquid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, around δ 9.0-10.0 ppm. The protons on the carbon adjacent to the alkyne and the rest of the alkyl chain will exhibit characteristic splitting patterns and chemical shifts. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is highly deshielded and appears around δ 190-200 ppm. The sp-hybridized carbons of the alkyne will have distinct chemical shifts in the range of δ 70-90 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde is typically observed around 1680-1700 cm⁻¹. The C≡C triple bond stretch will appear as a weaker absorption in the range of 2100-2250 cm⁻¹.[3] The aldehydic C-H stretch may be visible as a pair of weak bands around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 124. The fragmentation pattern will likely involve cleavage adjacent to the carbonyl group (loss of H or CHO) and fragmentation of the alkyl chain.[4] |

Applications in Organic Synthesis: A Versatile Building Block

The dual functionality of this compound makes it a highly valuable and versatile starting material for the synthesis of a wide array of more complex organic molecules, including various heterocyclic systems.

Synthesis of Heterocyclic Compounds

The reactivity of the yn-al moiety can be harnessed to construct a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

-

Pyridine Synthesis: While specific examples with this compound are not abundant in the literature, the general strategy for pyridine synthesis from yn-als involves condensation with a suitable nitrogen source, such as an enamine or an ammonia equivalent. The initial Michael addition to the alkyne followed by intramolecular cyclization and subsequent aromatization would lead to the formation of a substituted pyridine ring.

-

Pyrimidine Synthesis: Pyrimidines can be synthesized from α,β-unsaturated carbonyl compounds through condensation with amidines or related dinucleophilic species.[5][6] In the case of this compound, reaction with an amidine could proceed via an initial Michael addition, followed by cyclization and dehydration to afford a substituted pyrimidine.

Experimental Protocol: General Procedure for Pyrimidine Synthesis from an Yn-al

-

To a solution of the yn-al (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the amidine hydrochloride (1.1 equivalents) and a base (e.g., sodium ethoxide, triethylamine) (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Caption: Generalized workflow for the synthesis of pyrimidines from this compound.

Cycloaddition Reactions

The activated alkyne in this compound can participate in various cycloaddition reactions, providing access to cyclic and polycyclic structures.

-

Diels-Alder Reaction: As a dienophile, the alkyne of this compound can react with a variety of dienes in a [4+2] cycloaddition to form six-membered rings. The electron-withdrawing aldehyde group enhances the reactivity of the alkyne in this transformation.

Building Block in Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its structural motif is present in or can be a precursor to key intermediates in the synthesis of bioactive molecules like jasmonates and prostaglandins.[7][8] The synthesis of these molecules often involves the construction of cyclopentenone rings, for which α,β-unsaturated aldehydes can be valuable starting materials.

"Click Chemistry": A Gateway to Functional Molecules

The terminal alkyne of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[9][10] This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage between the alkyne of this compound and an azide-functionalized molecule.

This powerful ligation strategy opens up a vast chemical space for the creation of novel molecules with diverse functionalities. By attaching different azide-containing moieties to this compound, researchers can readily synthesize:

-

Bioconjugates: Linking this compound to biomolecules such as peptides, proteins, or nucleic acids.

-

Functional Polymers: Incorporating the this compound unit into polymer chains to introduce specific properties.

-

Molecular Probes: Creating fluorescent or otherwise labeled derivatives for imaging and sensing applications.

-

Drug Discovery Scaffolds: Rapidly generating libraries of triazole-containing compounds for screening against biological targets.[11]

Experimental Protocol: General Procedure for CuAAC Reaction with this compound

-

In a reaction vessel, dissolve the azide-containing compound (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a copper(II) sulfate solution (e.g., 5 mol%) and a reducing agent such as sodium ascorbate (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired triazole derivative.

Caption: Postulated mechanisms of the antifungal action of this compound.

Future Perspectives and Conclusion

This compound is a molecule with considerable untapped potential in various fields of chemical research. While its utility as a versatile building block in organic synthesis is evident, further exploration of its reactivity in novel synthetic methodologies is warranted. Its application in "click chemistry" provides a straightforward entry point for the development of new functional materials and bioconjugates.

Perhaps the most exciting future direction for this compound research lies in the exploration of its biological activities. A systematic investigation of its antifungal properties, including its spectrum of activity, mechanism of action, and potential for in vivo efficacy, could lead to the development of new therapeutic agents. Furthermore, its role as a precursor in the synthesis of complex bioactive molecules should be more thoroughly investigated.

References

Sources

- 1. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 7. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering yeast for the de novo synthesis of jasmonates [escholarship.org]

- 9. Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peerj.com [peerj.com]

An In-Depth Technical Guide to Oct-2-ynal: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding Oct-2-ynal

This compound, a versatile α,β-unsaturated alkynic aldehyde, is a valuable reagent in organic synthesis, offering a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic spectroscopic data, and key applications, serving as a technical resource for laboratory professionals.

Chemical Identity and Properties

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[1] |

| Molecular Weight | 124.18 g/mol | PubChem[1] |

| Boiling Point | 74-76 °C at 15 mmHg | Sigma-Aldrich[2] |

| Density | 0.871 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index (n²⁰/D) | 1.454 | Sigma-Aldrich[2] |

Safety and Handling

This compound is classified as a flammable liquid. It is also known to be a skin sensitizer and is very toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

A reliable and common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-octyn-1-ol. This transformation can be achieved using various oxidizing agents, with Swern oxidation or Dess-Martin periodinane (DMP) being preferred for their mild conditions and high yields.

Synthetic Scheme: Oxidation of 2-Octyn-1-ol

The oxidation of 2-octyn-1-ol to this compound is a straightforward and efficient method for its preparation.

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Octyn-1-ol with Pyridinium Chlorochromate (PCC)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-Octyn-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-octyn-1-ol (1 equivalent) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Characteristic Data |

| ¹H NMR | The aldehyde proton (CHO) typically appears as a singlet around δ 9.0-10.0 ppm. The protons on the carbon adjacent to the alkyne (CH₂) will show a triplet around δ 2.2-2.4 ppm. The terminal methyl group (CH₃) will be a triplet around δ 0.9 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is highly deshielded and appears in the range of δ 190-200 ppm. The sp-hybridized carbons of the alkyne are found between δ 70-90 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde is observed around 1680-1700 cm⁻¹. A weaker C≡C stretching vibration is typically seen in the region of 2100-2260 cm⁻¹. The aldehydic C-H stretch appears as two weak bands around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 124. Common fragmentation patterns include the loss of the aldehyde proton (M-1), the loss of an ethyl group (M-29), and cleavage at the α-carbon. |

Reactivity and Applications in Organic Synthesis

The unique structure of this compound, with its electrophilic aldehyde and alkyne functionalities, makes it a versatile building block in organic synthesis.

Key Reactions

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary propargyl alcohols.

-

Conjugate Addition: While less common for alkynes compared to alkenes, under certain conditions, nucleophiles can add to the β-carbon of the alkyne.

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol (2-octyn-1-ol) using mild reducing agents like sodium borohydride. More powerful reducing agents like lithium aluminum hydride will reduce both the aldehyde and the alkyne.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-octynoic acid.

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as the Pauson-Khand reaction, to form complex cyclic structures.

Application in Natural Product Synthesis

A notable application of this compound is in the total synthesis of bioactive natural products. For instance, it has been utilized as a key starting material in the synthesis of (R)- and (S)-argentilactone. This synthesis showcases the utility of this compound in building complex molecular architectures with defined stereochemistry.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity, make it a reliable tool for the construction of complex molecules. This guide provides the essential technical information for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

-

Beyond the Bottle: Exploring the Chemical Synthesis and Applications of 2-Octenal. (n.d.). Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Octyn-1-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. [Link]...

-

LibreTexts Chemistry. (2024, September 30). 9.9: An Introduction to Organic Synthesis. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved January 27, 2026, from [Link]...

-

Blank, I. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PubMed Central. Retrieved January 27, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 14). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, September 24). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown [Video]. YouTube. [Link]...

-

Cheméo. (n.d.). Chemical Properties of 2-Octanol (CAS 123-96-6). Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Octen-1-ol, (2E)-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Octanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 27, 2026, from [Link]

-

The Organic Chemistry Tutor. (2013, January 22). Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]...

Sources

An In-Depth Technical Guide to the Oct-2-ynal Family of Compounds: Synthesis, Reactivity, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Oct-2-ynal family of compounds, characterized by an eight-carbon chain bearing a terminal aldehyde and a triple bond at the second position, represents a class of α,β-alkynals with significant potential in organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the conjugated system of the alkyne and the aldehyde, makes them versatile building blocks for the synthesis of complex molecules and potential pharmacophores. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, offering insights for researchers and drug development professionals interested in harnessing the potential of this chemical family.

Introduction: The Chemical Landscape of Alkynals

Alkynals, organic compounds containing both an alkyne and an aldehyde functional group, are valuable intermediates in synthetic chemistry. The this compound family, with its representative member this compound (C₈H₁₂O), embodies the characteristic reactivity of this class. The juxtaposition of the electron-withdrawing aldehyde group and the carbon-carbon triple bond creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 1846-68-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes, primarily involving the oxidation of the corresponding propargyl alcohol, 2-octyn-1-ol.

Oxidation of 2-Octyn-1-ol

A common and effective method for the synthesis of alkynals is the oxidation of the corresponding primary alkynyl alcohol. For the preparation of this compound, 2-octyn-1-ol serves as the readily available precursor. Several oxidation reagents can be employed for this transformation, with the choice of reagent depending on the desired scale, selectivity, and reaction conditions.

Experimental Protocol: A General Procedure for the Oxidation of 2-Octyn-1-ol to this compound

This protocol is adapted from a general method for the oxidation of primary alcohols to aldehydes.[2]

Materials:

-

2-Octyn-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-octyn-1-ol in anhydrous dichloromethane.

-

Add the oxidizing agent (PCC or DMP, typically 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture may turn dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the aldehyde product to the corresponding carboxylic acid.

-

Anhydrous Conditions: The reagents used, especially the oxidizing agents, are often sensitive to moisture. Anhydrous conditions ensure the efficiency of the reaction.

-

Choice of Oxidizing Agent: PCC and DMP are favored for their mild and selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation.

Synthesis of this compound Derivatives

The versatile reactivity of the alkyne and aldehyde functionalities allows for the synthesis of a wide range of this compound derivatives. These derivatives can be designed to modulate the biological activity and physicochemical properties of the parent compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of the this compound family is dominated by the electrophilic nature of both the aldehyde carbon and the β-carbon of the alkynyl system. This dual reactivity allows for a rich and diverse range of chemical transformations.

Nucleophilic Addition to the Aldehyde

Like all aldehydes, this compound readily undergoes nucleophilic addition at the carbonyl carbon. This reaction is fundamental to the formation of a variety of derivatives, including alcohols, acetals, and imines.

Conjugate Addition (Michael Addition)

The α,β-unsaturation in this compound makes the β-carbon susceptible to nucleophilic attack in a conjugate or Michael addition reaction. This reactivity is a hallmark of α,β-unsaturated carbonyl compounds and is a key mechanism of their biological activity. Soft nucleophiles, such as thiols and amines, preferentially attack the β-carbon.

Figure 1: General mechanism of Michael addition to this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of α,β-unsaturated aldehydes and alkynals has been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.

Antifungal Activity

Cytotoxic Activity

The ability of α,β-unsaturated carbonyl compounds to induce cytotoxicity forms the basis of their potential as anticancer agents. The covalent modification of cellular macromolecules, including proteins and DNA, can trigger apoptotic pathways and inhibit cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of a compound. Although specific IC₅₀ values for this compound against various cancer cell lines have not been reported in the reviewed literature, the known reactivity of this class of compounds suggests that it and its derivatives may warrant investigation as potential cytotoxic agents.

Table 2: Reported Biological Activities of Related α,β-Unsaturated Aldehydes

| Compound | Biological Activity | Reference |

| Cinnamaldehyde | Antibacterial and antifungal properties. | [3] |

| Acrolein | High reactivity with cellular nucleophiles, leading to toxicity. |

Characterization and Analytical Techniques

The structural elucidation and purity assessment of this compound and its derivatives are crucial for their application in research and development. A combination of spectroscopic techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the aldehyde, alkyne, and the alkyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde and the C≡C stretch of the alkyne.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

While specific, publicly available spectra for this compound are scarce, the expected spectral data can be inferred from the analysis of related compounds.

Future Directions and Conclusion

The this compound family of compounds represents a promising area for further research and development. The synthesis of a diverse library of derivatives and their systematic evaluation for biological activity, particularly as antifungal and cytotoxic agents, could lead to the discovery of novel therapeutic leads. Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational design and optimization. This in-depth technical guide provides a foundation for researchers to explore the rich chemistry and biological potential of the this compound family.

References

-

Anelli, P. L., Montanari, F., & Quici, S. (n.d.). A GENERAL SYNTHETIC METHOD FOR THE OXIDATION OF PRIMARY ALCOHOLS TO ALDEHYDES. Organic Syntheses Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74610, this compound. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 12). Cinnamaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to Oct-2-ynal: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-ynal, a reactive α,β-unsaturated alkynal, represents a versatile chemical entity with significant, yet not fully exploited, potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of this compound, beginning with its fundamental chemical and physical properties. While the specific historical discovery of this compound is not prominently documented, this paper pieces together its likely synthetic origins through established chemical reactions. Detailed protocols for its synthesis are presented, drawing from analogous, well-established methodologies. The guide further explores the compound's applications, particularly its role as a building block in the synthesis of more complex molecules and its potential as an antifungal agent. Spectroscopic data, safety and handling protocols, and a forward-looking perspective on its utility in drug discovery and material science are also discussed.

Introduction: The Chemical Identity of this compound

This compound, with the chemical formula C₈H₁₂O, is an aliphatic aldehyde distinguished by a carbon-carbon triple bond between the second and third carbons of its eight-carbon chain.[1] This structure classifies it as an alkynal, a class of compounds known for their unique reactivity stemming from the conjugated system of the alkyne and the aldehyde functional group. It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1]

The combination of an electrophilic carbonyl carbon and a nucleophilic terminal alkyne (after deprotonation) or an electrophilic internal alkyne makes this compound a valuable bifunctional building block in organic synthesis. Its reactivity allows for a diverse range of chemical transformations, making it a target of interest for the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem |

| Molecular Weight | 124.18 g/mol | PubChem |

| CAS Number | 1846-68-0 | PubChem |

| Appearance | Colorless to pale yellow liquid | Smolecule |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CCCCCC#CC=O | PubChem |

| InChI Key | DUUGWLGPIZCNLM-UHFFFAOYSA-N | PubChem |

Historical Context and Discovery

The precise historical account of the first synthesis or isolation of this compound is not well-documented in readily available scientific literature. It is likely that its discovery was not a singular, celebrated event but rather a result of the broader exploration of alkyne and aldehyde chemistry in the 20th century. The development of synthetic methodologies such as the oxidation of propargyl alcohols and the coupling of alkynes with carbonyl compounds would have inevitably led to the creation of a variety of alkynals, including this compound. For context, the related α,β-unsaturated aldehyde, cinnamaldehyde, was isolated from cinnamon essential oil in 1834 and first synthesized in a laboratory in 1854.[2] This timeline for a more common, naturally occurring aldehyde suggests that synthetic, non-natural aldehydes like this compound were likely first prepared later, as synthetic organic chemistry techniques became more sophisticated.

Synthesis of this compound: Key Methodologies

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most common and practical approaches involve the oxidation of the corresponding propargyl alcohol, 2-octyn-1-ol, or the coupling of a smaller alkyne with a one-carbon electrophile.

Oxidation of 2-Octyn-1-ol

A prevalent and efficient method for the synthesis of α,β-unsaturated ynals is the oxidation of the corresponding propargylic alcohol.[3][4] In the case of this compound, the precursor is 2-octyn-1-ol.[5] Various oxidizing agents can be used for this transformation, with the choice influencing the reaction conditions and selectivity.

Caption: General workflow for the synthesis of this compound via oxidation of 2-octyn-1-ol.

Experimental Protocol: Oxidation of 2-Octyn-1-ol with Pyridinium Chlorochromate (PCC)

This protocol is a representative example of the oxidation of a propargyl alcohol to the corresponding ynal.

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Reaction Initiation: To the stirred suspension, add a solution of 2-octyn-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: PCC is sensitive to water, and the presence of moisture can lead to side reactions and lower yields.

-

Inert Atmosphere: Prevents the potential for side reactions with atmospheric oxygen.

-

PCC as Oxidant: PCC is a relatively mild oxidizing agent that is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

-

Silica Gel/Celite Filtration: This step is crucial for removing the inorganic byproducts of the oxidation reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] While not a direct route to this compound from simple starting materials, a modified Sonogashira approach could be envisioned involving the coupling of 1-hexyne with a suitable one-carbon electrophile that can be subsequently converted to an aldehyde.

Caption: Conceptual workflow for a Sonogashira-based synthesis of this compound.

Grignard Reaction

A Grignard reaction provides another synthetic avenue. This would involve the reaction of a Grignard reagent with a suitable electrophile. For instance, heptynylmagnesium bromide could be reacted with a formaldehyde equivalent, followed by oxidation.[7][8][9][10]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Expected Chemical Shifts/Absorptions |

| ¹H NMR | Aldehydic proton (CHO) singlet around δ 9.0-10.0 ppm. Methylene protons adjacent to the alkyne would appear around δ 2.2-2.5 ppm. Other aliphatic protons would be found in the δ 0.8-1.7 ppm region. |

| ¹³C NMR | Carbonyl carbon (C=O) signal in the range of δ 190-200 ppm. Alkynyl carbons would appear between δ 70-90 ppm. Aliphatic carbons would resonate in the upfield region of the spectrum. |

| Infrared (IR) Spectroscopy | A strong C=O stretching absorption band around 1680-1700 cm⁻¹.[11] A C≡C stretching absorption, which may be weak, around 2100-2260 cm⁻¹.[12] C-H stretching of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹.[13] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 124. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and fragmentation of the alkyl chain.[14][15] |

Applications of this compound

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Organic Synthesis

This compound serves as a versatile building block for the construction of more complex molecules. Its aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the alkyne moiety can participate in reactions such as "click chemistry," hydrogenations, and various coupling reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule.

Potential in Drug Development and Medicinal Chemistry

While specific drug candidates derived directly from this compound are not widely reported, its structural motifs are of interest in medicinal chemistry. The α,β-unsaturated aldehyde functionality is a known Michael acceptor and can react with biological nucleophiles, a property that can be harnessed for covalent inhibition of enzymes.

Safety and Handling

This compound is classified as a flammable liquid and a skin sensitizer.[1] It may cause an allergic skin reaction and is very toxic to aquatic life.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Future Outlook

The synthetic utility of this compound, combined with the potential biological activity of the α,β-unsaturated alkynal scaffold, suggests that this compound and its derivatives are ripe for further exploration. In drug discovery, a systematic investigation of its antifungal and other antimicrobial properties is warranted. The synthesis of a library of this compound derivatives and their screening against various pathogens could lead to the identification of novel therapeutic leads. In material science, the incorporation of this reactive molecule into polymers could lead to materials with unique and tunable properties. As synthetic methodologies continue to advance, the accessibility and application of versatile building blocks like this compound are poised to expand.

References

-

Wikipedia. Cinnamaldehyde. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown] [cited 2024 Jan 27]. Available from: [Link].

-

ACS Publications. Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. [place unknown]: ACS Publications; 2026. Available from: [Link].

- ACS Publications. Confined Water in Metal-Doped Covalent Organic Frameworks for Enhanced Physisorptive Carbon Capture under Wet Conditions. Journal of the American Chemical Society. 2026.

-

National Center for Biotechnology Information. 2-Octyn-1-ol. PubChem. [place unknown]: U.S. National Library of Medicine; [date unknown]. Available from: [Link].

-

Organic Chemistry Portal. Sonogashira Coupling. [place unknown]: Organic Chemistry Portal; [date unknown]. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PubMed Central. [place unknown]: U.S. National Library of Medicine; [date unknown]. Available from: [Link].

- Royal Society of Chemistry. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science.

-

SpectraBase. 2-Octenal, 2-butyl- - Optional[FTIR] - Spectrum. [place unknown]: Wiley; [date unknown]. Available from: [Link].

-

National Center for Biotechnology Information. This compound. PubChem. [place unknown]: U.S. National Library of Medicine; [date unknown]. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [place unknown]: Chemistry LibreTexts; 2023. Available from: [Link].

-

National Center for Biotechnology Information. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. PubMed. [place unknown]: U.S. National Library of Medicine; [date unknown]. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [place unknown]: Organic Chemistry Portal; 2022. Available from: [Link].

-

National Center for Biotechnology Information. Optical Coherence Tomography (OCT): Principle and Technical Realization. In: High Resolution Imaging in Microscopy and Ophthalmology. [place unknown]: Springer; 2019. Available from: [Link].

-

YouTube. Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr). #chemistry. 2023. Available from: [Link].

-

National Center for Biotechnology Information. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. PubMed. [place unknown]: U.S. National Library of Medicine; 2024. Available from: [Link].

-

YouTube. Mass Spectral Fragmentation Pathways. 2016. Available from: [Link].

-

ResearchGate. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. [place unknown]: ResearchGate; 2019. Available from: [Link].

-

ResearchGate. Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. [place unknown]: ResearchGate; 2025. Available from: [Link].

-

Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. [place unknown]: Organic Chemistry Portal; 2012. Available from: [Link].

-

Sciencemadness.org. what form of formaldehyde is used in grignards? [place unknown]: Sciencemadness.org; 2018. Available from: [Link].

-

ResearchGate. 13 C NMR spectrum of poly(ethylene-co-1-octene) obtained using TiCl 2... [place unknown]: ResearchGate; [date unknown]. Available from: [Link].

-

Allen. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields. [place unknown]: Allen; 2023. Available from: [Link].

-

ResearchGate. The effects of OCT molecule incorporation on perovskite films. a) FTIR... [place unknown]: ResearchGate; [date unknown]. Available from: [Link].

-

MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [place unknown]: MDPI; [date unknown]. Available from: [Link].

-

MDPI. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. [place unknown]: MDPI; 2023. Available from: [Link].

-

National Center for Biotechnology Information. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. PubMed. [place unknown]: U.S. National Library of Medicine; 2024. Available from: [Link].

-

Filo. The reaction of Grignard reagent with formaldehyde followed by acidification gives. [place unknown]: Filo; 2023. Available from: [Link].

-

National Center for Biotechnology Information. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS. PubMed. [place unknown]: U.S. National Library of Medicine; [date unknown]. Available from: [Link].

-

University of Calgary. Ch13 - Mass Spectroscopy. [place unknown]: University of Calgary; [date unknown]. Available from: [Link].

-

MDPI. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a. [place unknown]: MDPI; [date unknown]. Available from: [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [place unknown]: Chemguide; [date unknown]. Available from: [Link].

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [place unknown]: Master Organic Chemistry; 2011. Available from: [Link].

-

National Center for Biotechnology Information. Carbonyl Propargylation from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Enynes as Surrogates to Preformed Allenylmetal Reagents: A Ruthenium-Catalyzed C–C Bond-Forming Transfer Hydrogenation. [place unknown]: U.S. National Library of Medicine; [date unknown]. Available from: [Link].

-

ScienceDirect. Complementary use of Optical Coherence Tomography (OCT) and Reflection FTIR spectroscopy for in-situ non-invasive monitoring of. [place unknown]: Elsevier; 2017. Available from: [Link].

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [place unknown]: Chemistry Steps; [date unknown]. Available from: [Link].

Sources

- 1. This compound | C8H12O | CID 74610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions [organic-chemistry.org]

- 4. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 5. 2-Octyn-1-ol | C8H14O | CID 140750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields [allen.in]

- 10. The reaction of Grignard reagent with formaldehyde followed by acidificat.. [askfilo.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Elusive Alkyne: A Technical Guide to the Postulated Natural Occcurrence and Biosynthesis of Oct-2-ynal

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-ynal (C₈H₁₂O) is an unsaturated aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for complex molecules. While its utility in the laboratory is well-documented, its presence in the natural world remains an open question. This technical guide provides a comprehensive analysis of the current, albeit indirect, evidence supporting the hypothesized natural occurrence of this compound. By examining the established distribution of analogous compounds, the known biosynthetic pathways of acetylenic molecules, and the metabolic capabilities of specific organisms, we present a scientifically grounded framework for future investigations into the potential natural sources of this reactive aldehyde. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug discovery, offering insights into where and how this compound might be found and the potential significance of its existence in nature.

Introduction: The Case for a Natural Origin

While a definitive identification of this compound from a natural source is not yet present in mainstream scientific literature, a compelling body of circumstantial evidence suggests its potential existence in the biosphere. This guide will deconstruct this evidence, focusing on three core pillars: the prevalence of structurally related compounds in nature, the established biochemical machinery for alkyne synthesis, and the identification of promising candidate organisms.

The investigation into the natural occurrence of this compound is not merely an academic exercise. Naturally occurring alkynes often exhibit potent biological activities, including antifungal, antibacterial, and antitumor properties[1][2]. The discovery of this compound in a natural context could therefore unveil novel bioactive scaffolds for drug development and provide new insights into the chemical ecology of the producing organism.

Analogous Compounds: A Precedent in Nature

The natural world is replete with short-chain unsaturated aldehydes that play crucial roles in chemical communication and defense. The most direct evidence supporting the potential for this compound's natural occurrence comes from its close structural analogue, (E)-2-octenal.

(E)-2-Octenal , which differs from this compound only by the presence of a double bond instead of a triple bond at the C2 position, has been identified in a variety of natural sources:

-

Plants: It is a volatile compound found in plant families such as the Apiaceae[3][4].

-

Insects: It is a component of the alarm and aggregation pheromones of certain insects, including bed bugs[5].

The existence of (E)-2-octenal in these organisms demonstrates that the C8 carbon skeleton and the α,β-unsaturated aldehyde functionality are within the biosynthetic repertoire of these life forms. The enzymatic machinery required for the formation of such compounds from fatty acid precursors is clearly established.

The Biosynthetic Blueprint: From Fatty Acids to Alkynes

The prevailing hypothesis for the biosynthesis of acetylenic natural products, including potentially this compound, is their derivation from fatty acid metabolism. This process involves a series of desaturation and modification steps catalyzed by specific enzymes.

Precursor Molecule: The Role of Octanoic Acid

The biosynthesis of an eight-carbon compound like this compound would likely commence with octanoic acid (caprylic acid), a common short-chain fatty acid. These short-chain fatty acids are ubiquitous in nature and serve as fundamental building blocks in cellular metabolism[6][7][8][9].

The Enzymatic Machinery of Alkyne Formation

The conversion of a saturated fatty acid to an alkynal is a multi-step enzymatic process. The key enzymes involved are desaturases and acetylenases .

-

Desaturases are enzymes that introduce double bonds into the acyl chain of a fatty acid[10][11][12]. The formation of an alkyne is believed to proceed through the sequential action of these enzymes.

-

Acetylenases , a specific type of desaturase, catalyze the final conversion of a double bond into a triple bond[13].

The substrate specificity of these enzymes is a critical factor. While much of the research has focused on longer-chain fatty acids, the existence of enzymes capable of modifying C8 fatty acids is plausible. The heterologous expression of certain thioesterases in E. coli has been shown to lead to the accumulation of C8 fatty acids, indicating that the enzymatic machinery for handling short-chain fatty acids exists[14].

The proposed biosynthetic pathway for this compound is visualized in the following diagram:

Candidate Organisms: Where to Search for this compound

Based on the prevalence of acetylenic compounds and related biosynthetic pathways, several groups of organisms emerge as prime candidates for the natural production of this compound.

Fungi, a Rich Source of Acetylenic Metabolites

Fungi, and in particular the phylum Basidiomycota , are well-known producers of a diverse array of acetylenic compounds[2].

-

Fistulina hepatica (Beefsteak Fungus): This fungus is known to produce various acetylenic metabolites[1][15][16][17]. While the identified compounds are typically longer-chain polyacetylenes, the presence of the necessary enzymatic machinery makes it a promising candidate for the production of shorter-chain alkynes as well.

The analysis of the volatile organic compounds (VOCs) from fungal cultures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is a viable strategy for detecting novel, minor acetylenic compounds[18][19][20][21][22].

The Plant Kingdom: Aromatic and Medicinal Sources

Certain plant families are known to produce acetylenic compounds, often as part of their defense mechanisms or as components of their essential oils.

-

Apiaceae Family: This family, which includes plants like carrots, parsley, and celery, is known for producing polyacetylenes[3][4][5][23]. A thorough investigation of the volatile profiles of a wider range of Apiaceae species could reveal the presence of this compound.

Marine Invertebrates: A Frontier of Chemical Diversity

The marine environment is a vast and largely unexplored reservoir of unique natural products. Marine invertebrates, in particular, utilize a diverse chemical arsenal for defense and communication[2][24][25][26][27]. The search for novel acetylenic compounds in these organisms is a promising avenue of research.

Methodologies for Detection and Identification

The search for a novel, likely low-concentration, natural product like this compound requires sensitive and specific analytical techniques.

| Technique | Application | Rationale |

| Headspace Solid-Phase Microextraction (HS-SPME) | Extraction of volatile and semi-volatile compounds from a sample matrix. | A solvent-free, sensitive, and non-invasive method ideal for capturing the volatile profile of live organisms or fresh tissues[19]. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | The gold standard for the analysis of complex volatile mixtures, allowing for the tentative identification of compounds based on their mass spectra[18][20][21][22]. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental composition analysis. | Crucial for confirming the molecular formula of a tentatively identified compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of purified compounds. | The definitive method for unambiguously determining the chemical structure of a novel natural product. |

The following workflow outlines a systematic approach for the discovery and characterization of this compound from natural sources:

Conclusion and Future Directions

While the definitive discovery of naturally occurring this compound remains on the horizon, the evidence presented in this guide provides a strong rationale for its existence and a clear roadmap for its potential discovery. The presence of its structural analogue, (E)-2-octenal, in nature, coupled with the widespread occurrence of acetylenic compounds and their biosynthetic pathways in specific classes of organisms, strongly suggests that this compound is a plausible, yet-to-be-identified natural product.

Future research should focus on the targeted investigation of the volatile profiles of candidate organisms, particularly from the fungal kingdom (Basidiomycetes) and the plant family Apiaceae. The application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, could provide the necessary resolution and sensitivity to detect trace amounts of this compound in complex natural extracts.

The discovery of this compound in a natural source would not only be a significant contribution to the field of natural product chemistry but could also open up new avenues for the development of novel pharmaceuticals and agrochemicals. It is our hope that this guide will stimulate and inform such research endeavors.

References

- Bailly, L., et al. (2021). Monitoring the volatile language of fungi using gas chromatography-ion mobility spectrometry. Journal of Fungi, 7(3), 213.

- Bergman, E. N. (1990). Energy contributions of volatile fatty acids from the gastrointestinal tract in various species. Physiological Reviews, 70(2), 567-590.

- Butenandt, A., et al. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution.

- Dehesh, K., et al. (2022). Modification of Fatty Acid Composition of Escherichia coli by Co-Expression of Fatty Acid Desaturase and Thioesterase from Arabidopsis thaliana. International Journal of Molecular Sciences, 23(24), 15682.

- Faulkner, D. J. (2002). Marine natural products.

-

The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

- Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in Lipid Research, 47(4), 233-306.

- Pankewitz, F., & Hilker, M. (2008). Polyketides in insects: ecological role of these widespread chemicals and their biosynthesis. Chemoecology, 18(3), 141-154.

- Reed, D. W., et al. (2010). Functional diversity in fungal fatty acid synthesis: the first acetylenase from the Pacific golden chanterelle, Cantharellus formosus. Journal of Biological Chemistry, 285(42), 32236-32244.

- Shanklin, J., & Cahoon, E. B. (1998). Desaturation and related modifications of fatty acids. Annual Review of Plant Physiology and Plant Molecular Biology, 49, 611-641.

- Tsuge, N., et al. (1999). Cinnatriacetins A and B, new antibacterial triacetylene derivatives from the fruiting bodies of Fistulina hepatica. The Journal of Antibiotics, 52(6), 578-581.

- Zidorn, C. (2016). Polyacetylenes from the Asteraceae—a rich source of structurally diverse and bioactive compounds. Phytochemistry Reviews, 15(1), 105-156.

- Wallis, J. G., & Browse, J. (1999). The Δ8-desaturase of Euglena gracilis: an alternate pathway for synthesis of 20-carbon polyunsaturated fatty acids. Archives of Biochemistry and Biophysics, 365(2), 307-316.

- Blunt, J. W., et al. (2018). Marine natural products.

- Cantrill, R. (Ed.). (2019).

-

Perfumer & Flavorist. (2025, March 27). Scents & Flavors Launches Online Database of Materials for Flavor, Perfume Industries. Retrieved from [Link]

-

Chromatography Today. (n.d.). GC-MS used to study volatile compounds in fungi. Retrieved from [Link]

- Huffman, E. A. (2002). A New Polyacetylenic Alcohol in Fistulina Hepatica: Progress Towards the Identification of Acetylenases in Basidiomycetes (Master's thesis). Miami University.

- El-Seedi, H. R., et al. (2024). Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species. Scientific Reports, 14(1), 1-13.